molecular formula C25H20N4OS3 B2705076 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide CAS No. 671200-26-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide

Cat. No.: B2705076
CAS No.: 671200-26-3
M. Wt: 488.64
InChI Key: HBYDZRNUZSSZPX-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential in various applications, including as optical materials and for their biological potential .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the crystal structure and intermolecular interactions of these compounds .

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new chemical entities with desirable properties.

Future Directions

Benzothiazole derivatives have been extensively investigated for their potential applications in various fields . Future research could focus on exploring the specific applications of this compound, its synthesis process, and its physical and chemical properties. Further studies could also investigate its mechanism of action and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Preparation of Tetrahydrobenzothiolo-pyrimidine Intermediate: This intermediate can be synthesized by the condensation of a suitable thiol with a pyrimidine derivative under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and tetrahydrobenzothiolo-pyrimidine intermediates through a sulfanyl-acetamide linkage. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to activate the acetamide group, followed by nucleophilic substitution with the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-acetamide
  • 2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Uniqueness

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS3/c30-21(13-31-24-22-17-5-1-3-7-19(17)32-25(22)27-14-26-24)28-16-11-9-15(10-12-16)23-29-18-6-2-4-8-20(18)33-23/h2,4,6,8-12,14H,1,3,5,7,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYDZRNUZSSZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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